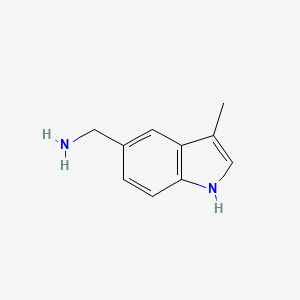

(3-methyl-1H-indol-5-yl)methanamine

Description

Historical Context and Evolution of Indole (B1671886) Chemical Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). mdpi.com In 1866, Adolf von Baeyer first isolated indole by reducing oxindole (B195798) with zinc dust. researchgate.net A few years later, in 1869, he proposed its chemical structure. mdpi.com The name "indole" itself is a portmanteau of "indigo" and "oleum," the Latin word for oil, as it was first obtained by treating indigo with oleum. mdpi.comnih.gov

Initial research in the late 19th century focused on indole's presence in natural sources and its role in the decomposition of proteins. echemi.com However, it was the discovery in the 1930s that the indole scaffold is a core component of many important alkaloids, such as tryptophan and auxins, that intensified research interest. mdpi.com This led to the development of numerous synthetic methods for preparing indoles and their derivatives, with the Fischer indole synthesis, discovered in 1883, remaining one of the most widely used methods to this day. mdpi.comechemi.com The 20th and 21st centuries have seen an explosion in indole research, driven by the discovery of its presence in numerous pharmaceuticals, agrochemicals, and materials. echemi.commdpi.com

Significance of the Indole Scaffold in Contemporary Organic Synthesis

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. bldpharm.comwikipedia.org This has made it a cornerstone for the design and synthesis of new therapeutic agents. wikipedia.org Its structural versatility allows for the introduction of various substituents at different positions of the ring, enabling the fine-tuning of its biological activity. ontosight.ai

In contemporary organic synthesis, the development of novel and efficient methods for constructing and functionalizing the indole ring is an active area of research. Modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, have provided milder and more selective routes to a diverse array of indole derivatives. The indole nucleus serves as a key building block for the synthesis of complex natural products, including alkaloids like vincristine (B1662923) and lysergic acid.

Fundamental Reactivity of the Indole Nucleus

The chemical behavior of indole is dictated by its unique electronic structure, which combines an aromatic benzene (B151609) ring with an electron-rich pyrrole (B145914) ring. echemi.com

Indole is an aromatic compound that adheres to Hückel's rule, possessing a planar, cyclic, and fully conjugated system with 10 π-electrons. researchgate.net The lone pair of electrons on the nitrogen atom participates in the aromatic system, leading to a delocalization of electron density across the bicyclic structure. This delocalization results in a non-uniform distribution of electron density, with the pyrrole ring being significantly more electron-rich than the benzene ring. Computational studies have shown that the electron density is particularly high at the C3 position of the pyrrole ring. The dipole moment of indole further reflects this charge distribution. mdpi.com

Due to the high electron density in the pyrrole ring, electrophilic substitution is the most characteristic reaction of indole. researchgate.netechemi.com The C3 position is the most reactive site for electrophilic attack, being approximately 10¹³ times more reactive than a position on a benzene ring. mdpi.com This preference is attributed to the greater stability of the intermediate cation formed upon attack at C3, where the positive charge can be effectively stabilized by the lone pair of the adjacent nitrogen atom without disrupting the aromaticity of the benzene ring. researchgate.net

If the C3 position is already substituted, electrophilic attack typically occurs at the C2 position. If both C2 and C3 are blocked, the electrophile will generally substitute onto the benzene ring, with the C5 and C6 positions being the most favored. researchgate.net However, under strongly acidic conditions, nitration of 2-substituted indoles can lead to substitution at the 5-position.

Common electrophilic substitution reactions of indole include:

Nitration: Typically carried out with non-acidic nitrating agents to avoid polymerization. researchgate.net

Halogenation: The introduction of halogens, usually at the C3 position.

Sulfonation: Achieved using a pyridine-sulfur trioxide complex. researchgate.net

Acylation: Can occur at either the nitrogen or the C3 position depending on the reaction conditions. researchgate.net

Vilsmeier-Haack Formylation: Introduces a formyl group at the C3 position. mdpi.com

Mannich Reaction: Leads to the formation of gramine, a useful synthetic intermediate. mdpi.com

Despite the presence of a nitrogen atom with a lone pair of electrons, indole is a very weak base, with a pKa of its conjugate acid around -3.6. mdpi.comresearchgate.net This is because the nitrogen lone pair is delocalized and involved in the aromatic π-system, making it largely unavailable for protonation. mdpi.com Strong acids are required to protonate indole, and this protonation occurs preferentially at the C3 position rather than the nitrogen atom, as this preserves the aromaticity of the benzene ring. mdpi.comresearchgate.net The N-H proton of indole is, however, weakly acidic (pKa ≈ 21 in DMSO) and can be removed by strong bases. mdpi.com

Importance of Substituted Indole Derivatives in Chemical Research

Substituted indole derivatives are of immense importance in chemical research, particularly in the fields of medicinal chemistry and materials science. orientjchem.orgontosight.ai The indole scaffold is a key component of a wide range of biologically active compounds, including:

Neurotransmitters and Hormones: Serotonin (B10506) and melatonin (B1676174) are crucial biomolecules derived from the amino acid tryptophan, which contains an indole ring. orientjchem.orgbldpharm.com

Pharmaceuticals: A vast number of drugs contain the indole motif, including the anti-inflammatory drug indomethacin, the beta-blocker pindolol, and various anticancer, antiviral, and antibacterial agents. orientjchem.orgontosight.ai

Natural Products: Many complex alkaloids found in plants and marine organisms feature an indole core, exhibiting a broad spectrum of biological activities. mdpi.com

The specific compound (3-methyl-1H-indol-5-yl)methanamine is an example of a substituted indole. While detailed research findings on this particular molecule are not widely available in the public domain, its structure suggests it belongs to the class of tryptamine (B22526) analogs. Tryptamines are a group of monoamine alkaloids that often exhibit psychoactive properties and are the subject of ongoing research for their potential therapeutic applications. The synthesis and biological evaluation of various substituted indolylmethanamines are of interest to medicinal chemists for the development of new drugs targeting a range of conditions. echemi.com For instance, research on related structures like N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines has been reported in the context of developing metabolites of triptan drugs. echemi.com

The continuous exploration of new synthetic routes to novel indole derivatives and the investigation of their structure-activity relationships remain a vibrant and crucial area of chemical research, promising future discoveries in medicine and beyond. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1H-indol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWFCEOSGGFKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Methyl 1h Indol 5 Yl Methanamine and Its Analogs

Electrophilic Reactions of the Substituted Indole (B1671886) Nucleus

The reactivity of the indole core is profoundly influenced by the delocalization of the nitrogen lone-pair electrons across the bicyclic system, which makes it significantly more reactive than benzene (B151609) towards electrophiles. researchgate.net The presence of substituents, such as the methyl group at the C3 position and the methanamine at C5, further modulates this reactivity and governs the regiochemical outcome of electrophilic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution (C3 vs. C5 vs. C2)

For an unsubstituted indole, electrophilic aromatic substitution (SEAr) occurs almost exclusively at the C3 position. wikipedia.orgstackexchange.com This preference is attributed to the formation of the most stable cationic intermediate (a σ-complex or indoleninium ion), which preserves the aromaticity of the fused benzene ring. stackexchange.com

In the case of (3-methyl-1H-indol-5-yl)methanamine, the C3 position is already occupied by a methyl group. This blockage prevents direct substitution at the most activated site and redirects electrophiles to other positions on the indole nucleus. The primary competition for substitution then arises between the C2 position of the pyrrole (B145914) ring and the available positions on the benzene ring (C4, C6, and C7).

C2-Position: The C2 position is the next most nucleophilic site after C3 in the pyrrole ring. researchgate.net In many 3-substituted indoles, electrophilic attack, such as halogenation, occurs at the C2 position. researchgate.net The C2 proton is the most acidic proton on the indole ring after the N-H proton, and its removal by a strong base can lead to C2-lithiation, creating a powerful nucleophile for subsequent reactions with electrophiles. researchgate.netwikipedia.org

C5-Position and Benzene Ring: The methanamine group at C5 is an activating, ortho-, para-directing group for electrophilic substitution on the benzene portion of the indole. However, the inherent high reactivity of the pyrrole ring often dominates. Under strongly acidic conditions that lead to the exhaustive protonation of the pyrrole ring (specifically at C3), the nucleophilicity of the pyrrole portion is suppressed, and electrophilic attack can be directed to the benzene ring. In such cases, the C5 position (already substituted) activates the C4 and C6 positions. wikipedia.org For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions yields the C5-nitro product, demonstrating that substitution on the benzene ring is feasible. bhu.ac.in

Regioselectivity Summary: For this compound, where C3 is blocked, the general order of reactivity for electrophilic substitution is typically C2 > C6 > C4 > C7. The outcome can be highly dependent on the nature of the electrophile and the reaction conditions. For instance, Friedel-Crafts alkylation of indoles can be complex, often leading to product mixtures if not carefully controlled. researchgate.net

Protonation and Related Acid-Catalyzed Reactions

Indoles behave as weak bases, and protonation is a fundamental acid-catalyzed reaction. youtube.com The primary site of protonation is the C3 position, which forms a thermodynamically stable 3H-indolium cation. bhu.ac.inacs.org This cation maintains the aromatic sextet of the benzene ring, a stabilization that is lost if protonation occurs at C2 or the nitrogen atom. stackexchange.com

Even with a methyl group at C3, protonation can still occur at this position. This process can lead to acid-catalyzed hydrogen-deuterium exchange. Studies have shown that 3-substituted indoles can be efficiently deuterated when treated with deuterated acids like D₂SO₄ in CD₃OD. acs.org

Under sufficiently acidic conditions to fully protonate C3, the reactivity of the indole nucleus changes, making the benzene ring more susceptible to electrophilic attack. wikipedia.org This principle is exploited in certain synthetic strategies to achieve substitution at positions like C5, which would otherwise be disfavored. wikipedia.org

Reactions Involving the Methanamine Functionality

The (aminomethyl) group at the C5 position introduces two reactive sites: the primary amine and the benzylic carbon atom.

Derivatization Reactions of the Primary Amine (e.g., Acylation, Alkylation, Condensation)

The primary amine of this compound is nucleophilic and can undergo a wide array of derivatization reactions common to aliphatic amines. researchgate.netresearchgate.net These reactions are crucial for modifying the compound's properties or for building more complex molecular architectures.

Acylation: The amine readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters to form stable amide derivatives. For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized as part of medicinal chemistry efforts. rsc.org This transformation is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The primary amine can be alkylated using alkyl halides. This can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. For instance, a one-pot synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines has been reported, demonstrating the feasibility of N-methylation on related indole structures. researchgate.net Direct methylation of the indole nitrogen itself is also a competing reaction, particularly with reagents like dimethyl carbonate. google.com

Condensation: The primary amine can condense with aldehydes and ketones to form imines (Schiff bases). This reaction is often reversible and acid- or base-catalyzed. The resulting imine can be a stable final product or an intermediate that can be subsequently reduced to a secondary amine. The Van Leusen three-component reaction, for example, involves the in-situ generation of an imine from an indole-3-carbaldehyde and a primary amine, which then reacts further. nih.gov

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Acetamide | Aprotic solvent, base (e.g., triethylamine) |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine | Solvent, base (e.g., K₂CO₃) |

| Reductive Amination | Acetone, NaBH₃CN | N-Isopropylamine | Acidic buffer, methanol |

| Carbamate Formation | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N-Boc protected amine | Solvent (e.g., THF, DCM), base |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide | Aqueous base or pyridine |

Reactions at the Benzylic Position

The methylene (B1212753) (-CH₂-) group attached to the C5 position of the indole ring is a benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. chemistrysteps.com

While the amine functionality dominates the reactivity of the side chain, under specific conditions, reactions can occur at the benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize benzylic carbons that bear at least one hydrogen atom to a carboxylic acid group. chemistrysteps.com In this case, such a reaction would transform the this compound into 3-methyl-1H-indole-5-carboxylic acid. Radical halogenation, for instance with N-Bromosuccinimide (NBS), could also potentially occur at this position, although reaction on the electron-rich indole nucleus is a likely competitive pathway. chemistrysteps.com

Oxidation and Reduction Chemistry of the Indole Amine System

The indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important structural transformations.

Oxidation:

The oxidation of indoles, particularly 3-methylindoles, has been studied extensively. The reaction can proceed via several pathways depending on the oxidant and conditions used.

Formation of Oxindoles: A common oxidative transformation is the conversion of the indole to a 2-oxindole. rsc.org For example, electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide provides a straightforward method to access the corresponding 2-oxindoles. rsc.org

Metabolic Oxidation: The metabolic activation of 3-methylindole (B30407) by cytochrome P-450 enzymes can lead to oxidation at the 3-methyl group to form indole-3-carbinol (B1674136) or at the C2 position to yield 3-methyloxindole. nih.gov These reactive intermediates are implicated in the compound's biological effects. nih.gov

Oxidative Cleavage: Under certain catalytic conditions, the C2=C3 bond of 3-methylindoles can be cleaved. A reaction using TBHP as an oxidant catalyzed by n-Bu₄NI can transform 3-methylindoles and primary amines into quinazolinones through a complex sequence of oxygenation, nitrogenation, and ring-opening/recyclization steps. acs.org

| Reagent/Condition | Major Product Type | Reference |

|---|---|---|

| Electrochemical Oxidation (KBr) | 2-Oxindole | rsc.org |

| Cytochrome P-450 (metabolic) | Indole-3-carbinol, 3-Methyloxindole | nih.gov |

| n-Bu₄NI, TBHP, Primary Amine | Quinazolinone | acs.org |

| Peroxidase | 3-Methyleneoxindole (from Indole-3-acetic acid) | nih.gov |

Reduction:

The reduction of the indole nucleus to the corresponding 2,3-dihydroindole (indoline) is a synthetically valuable transformation. The electron-rich nature of the indole ring makes this reduction challenging compared to simple alkenes.

Borane (B79455) Reagents: A highly effective method for reducing indoles to indolines involves the use of borane complexes (e.g., borane-THF, borane-dimethyl sulfide) in the presence of a strong acid like trifluoroacetic acid (TFA). google.com This method is often rapid, proceeds at low temperatures, and gives good yields, even for indoles bearing aminoalkyl side chains. google.com

Catalytic Hydrogenation: While sometimes difficult, catalytic hydrogenation over metal catalysts can be used. However, it often requires harsh conditions.

Ionic Hydrogenation: A combination of a proton source (like TFA) and a hydride donor (like triethylsilane, Et₃SiH) provides a metal-free method for the stereoselective reduction of some indoles. acs.org

Other Methods: Palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) is another efficient method for converting N-protected indoles to indolines. organic-chemistry.org

The reduction of this compound would yield (3-methyl-2,3-dihydro-1H-indol-5-yl)methanamine, a saturated heterocyclic analog. mdpi.com

| Reagent/Condition | Notes | Reference |

|---|---|---|

| Borane Complex + Trifluoroacetic Acid | Rapid, high yield, works well for aminoalkyl indoles. | google.com |

| Triethylsilane + Trifluoroacetic Acid | Metal-free ionic hydrogenation, can be stereoselective. | acs.org |

| Pd Catalyst + PMHS | Effective for N-protected indoles. | organic-chemistry.org |

| Pinacolborane + Lanthanide/B(C₆F₅)₃ | Hydroboration-reduction method. | organic-chemistry.org |

Oxidative Transformations of the Indole Ring

The indole nucleus of this compound and its analogs is prone to oxidation, a reaction that can lead to a variety of products depending on the oxidant and reaction conditions. The electron-donating nature of the methyl group at the 3-position and the aminomethyl group at the 5-position further activates the ring towards oxidation.

Common oxidative pathways for indoles involve initial attack at the electron-rich C2-C3 double bond. This can lead to the formation of oxindoles, isatins, or ring-opened products. For instance, oxidation with reagents like N-bromosuccinimide (NBS) in the presence of water can lead to the formation of the corresponding oxindole (B195798). Stronger oxidizing agents, such as chromium trioxide or potassium permanganate, can cleave the C2-C3 bond, ultimately yielding anthranilic acid derivatives after further degradation.

In the context of this compound, the presence of the 3-methyl group prevents the formation of an unsubstituted oxindole at the 2-position. Instead, oxidation is more likely to occur at the 2-position to form a 2-oxo derivative or lead to more complex ring-opened products.

| Oxidizing Agent | Plausible Product(s) | Comments |

| N-Bromosuccinimide (NBS) / H₂O | 2-Oxo-3-methyl-2,3-dihydro-1H-indol-5-yl)methanamine | Selective oxidation to the oxindole derivative. |

| Ozone (O₃) followed by reductive workup | (2-Formamidobenzoyl)methanamine derivatives | Cleavage of the C2-C3 double bond. |

| Potassium Permanganate (KMnO₄) | Ring-opened dicarboxylic acids | Strong oxidation leading to degradation of the indole ring. |

It is important to note that the primary amine group at the 5-position may require protection prior to indole ring oxidation to prevent undesired side reactions.

Reductive Pathways for the Indole Nucleus

Reduction of the indole nucleus in this compound leads to the formation of the corresponding indoline (2,3-dihydro-1H-indole) derivative. This transformation significantly alters the electronic and steric properties of the molecule, converting the planar, aromatic indole into a non-planar, saturated heterocyclic system.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation over platinum, palladium, or nickel catalysts is a common and effective method. Chemical reducing agents such as sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., BF₃·OEt₂) or strong acids like trifluoroacetic acid can also achieve this reduction. The choice of reducing agent can sometimes influence the stereochemistry of the resulting indoline if chiral centers are formed. For this compound, reduction would yield (3-methyl-2,3-dihydro-1H-indol-5-yl)methanamine.

| Reducing Agent/Method | Plausible Product | Comments |

| H₂ / Pd/C | (3-Methyl-2,3-dihydro-1H-indol-5-yl)methanamine | Standard catalytic hydrogenation. |

| NaBH₄ / TFA | (3-Methyl-2,3-dihydro-1H-indol-5-yl)methanamine | Ionic hydrogenation mechanism. |

| Zn(BH₄)₂ | (3-Methyl-2,3-dihydro-1H-indol-5-yl)methanamine | A milder alternative for the reduction of indoles. |

Amine Oxidation Reactions

The primary aminomethyl group of this compound is susceptible to oxidation, which can yield a range of products including imines, oximes, nitriles, or even lead to deamination. The specific product obtained depends heavily on the oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as manganese dioxide (MnO₂), can selectively oxidize the primary amine to the corresponding imine. This imine can exist in equilibrium with its tautomeric enamine form. Stronger oxidizing agents, like potassium permanganate or hydrogen peroxide, can lead to more extensive oxidation, potentially forming an oxime or nitrile. In some cases, oxidative deamination can occur, resulting in the formation of the corresponding aldehyde at the 5-position of the indole ring.

A detailed chemical kinetic model for the oxidation of methylamine (B109427) has been developed, which can provide insights into the potential oxidation pathways of the aminomethyl group in more complex molecules. dtu.dk The model suggests that hydrogen abstraction from the methyl group and the amino group are key initial steps. dtu.dk

| Oxidizing Agent | Plausible Product(s) | Comments |

| Manganese Dioxide (MnO₂) | (3-Methyl-1H-indol-5-yl)methanimine | Selective oxidation to the imine. |

| Hydrogen Peroxide (H₂O₂) | 3-Methyl-1H-indole-5-carbaldehyde oxime | Formation of the oxime. |

| Potassium Permanganate (KMnO₄) | 3-Methyl-1H-indole-5-carbonitrile | Strong oxidation to the nitrile. |

| Sodium Hypochlorite (NaOCl) | 3-Methyl-1H-indole-5-carbaldehyde | Oxidative deamination to the aldehyde. |

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively reported, the mechanisms of the key transformations can be inferred from studies on analogous indole derivatives.

For instance, the mechanism of intramolecular [3+2] cycloaddition reactions of related indole-containing compounds has been investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies help in understanding the nature of the transition states and the factors controlling the regio- and stereoselectivity of such reactions. researchgate.net The findings suggest that these reactions can proceed through a one-step, slightly asynchronous mechanism. researchgate.net

The oxidation of the indole ring likely proceeds via an initial electrophilic attack on the electron-rich C2-C3 double bond, leading to a cationic intermediate. This intermediate can then be trapped by a nucleophile (like water) or undergo rearrangement to form the observed products.

The reduction of the indole nucleus via catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the C2 and C3 positions on the catalyst surface. In the case of ionic hydrogenation with reagents like NaBH₄/TFA, the mechanism involves the protonation of the indole ring to form an indoleninium ion, which is then reduced by hydride transfer from the borohydride.

The oxidation of the primary amine can proceed through various mechanisms depending on the oxidant. For metal-based oxidants like MnO₂, the reaction may involve a single-electron transfer (SET) mechanism. With reagents like hydrogen peroxide, the reaction could proceed through a nucleophilic attack of the amine on the peroxide followed by rearrangement and elimination.

Further dedicated mechanistic studies on this compound and its direct analogs are necessary to fully elucidate the intricate details of its chemical transformations.

Potential Research Applications and Future Directions in Indole Amine Chemistry Non Biological Focus

Applications in Materials Science and Engineering

The indole (B1671886) nucleus is a valuable scaffold in materials science, known for its electron-donating properties and ability to participate in π-stacking interactions. These characteristics are integral to the design of organic electronic materials, such as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov Diindolylamine structures, for example, have been investigated for their use in organic electroluminescent devices. acs.org

The (3-methyl-1H-indol-5-yl)methanamine molecule combines the electronic properties of the indole ring with the reactivity of a primary amine. This amine group can serve as a versatile anchor point for polymerization or for grafting the indole moiety onto polymer backbones or surfaces. This could lead to the development of novel functional polymers with tailored electronic, optical, or thermal properties. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide have been synthesized and studied, highlighting the chemical accessibility of the aminomethyl group for creating more complex structures. rsc.org Furthermore, the ability of certain indole derivatives to self-assemble into nanostructures, such as the nanospheres formed by one derivative for the degradation of pollutants, opens avenues for creating advanced materials for environmental remediation. acs.org

Table 1: Potential Applications of this compound in Materials Science

| Potential Application | Relevant Functional Groups | Underlying Principle |

| Organic Electronics (e.g., OLEDs) | 3-Methylindole (B30407) Core | The electron-rich indole ring can facilitate hole transport and participate in π-π stacking interactions, crucial for charge mobility in organic semiconductor layers. acs.orgnih.gov |

| Functional Polymers | 5-Methanamine Group | The primary amine allows for incorporation into polymer chains via reactions like polyamidation or polyimidation, creating materials with the electronic properties of indoles. rsc.org |

| Surface Modification | 5-Methanamine Group | The amine can be used to graft the molecule onto surfaces (e.g., silica, metal oxides) to alter their surface energy, conductivity, or reactivity. |

| Self-Assembling Nanomaterials | Indole Ring and Amine Group | Intermolecular forces like hydrogen bonding (via the amine and indole N-H) and π-stacking can drive the self-assembly of molecules into ordered nanostructures for various applications. acs.org |

Role as Ligands or Catalysts in Organic Transformations

The nitrogen atoms in both the indole ring and the methanamine group make this compound an excellent candidate for use as a ligand in coordination chemistry and catalysis. Indole derivatives are known to serve as effective ligands for various transition metals, including palladium, copper, and manganese, facilitating a range of organic transformations. acs.orgacs.orgrsc.org

The selectivity of catalytic C–H/C–H cross-coupling reactions of indoles can be controlled by tuning the electronic properties of the ligands involved. acs.org The specific geometry and electronic nature of this compound could offer unique selectivity in such reactions. The primary amine and the indole nitrogen could act as a bidentate ligand, chelating to a metal center and influencing its catalytic activity. Such manganese or iridium complexes have been used for C-H alkylation of indoles. rsc.org The development of catalysts based on this scaffold could provide new, efficient routes for synthesizing complex molecules.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered assemblies. The structure of this compound is well-suited for these interactions. The indole N-H group and the primary amine (-NH2) are excellent hydrogen bond donors, while the amine's nitrogen is also a hydrogen bond acceptor. The aromatic indole ring is capable of engaging in π-π stacking.

These features suggest that the compound could be a valuable building block for designing complex supramolecular structures like gels, liquid crystals, or molecular capsules. For example, research has shown that azaindole cyanine (B1664457) dyes can form highly ordered J-aggregates through a combination of π-π stacking and hydrogen bonding. acs.org Similarly, a novel indole derivative was recently shown to self-assemble into stable nanospheres in water, demonstrating the potential for creating functional nano-systems from indole-based molecules. acs.org The interplay of hydrogen bonding and π-stacking in this compound could be exploited to create novel host-guest systems or self-healing materials.

Chemo-sensing Applications

Indole derivatives have emerged as a significant class of fluorescent chemosensors for detecting various metal ions and anions. sjp.ac.lkmdpi.com The indole ring often serves as the fluorophore, whose emission properties are modulated upon binding an analyte. The selectivity is typically conferred by a receptor unit attached to the indole core.

This compound could function directly as a chemosensor or serve as a precursor for more complex sensor molecules. The aminomethyl group can act as a binding site for metal ions like Cu²⁺ or Hg²⁺. rsc.org Upon coordination, a change in the electronic structure of the molecule can lead to a detectable change in its fluorescence or color (a "turn-off" or "turn-on" response). The indole N-H bond can also act as a hydrogen-bond donor to recognize anions like fluoride (B91410) (F⁻). spectroscopyonline.com Given the demand for sensitive and selective environmental and biological sensors, developing new chemosensors from this indole amine platform is a promising research avenue.

Table 2: Examples of Indole-Based Chemosensors

| Target Analyte | Sensor Type | Sensing Mechanism | Reference |

| Hg²⁺ and Cu²⁺ | Ratiometric & "Turn-off" Fluorescence | Coordination with tris(N-methylindolyl)methane structure. | rsc.org |

| Zn²⁺ | "Turn-on" Fluorescence | Coordination with an indole-acetohydrazide derivative. | mdpi.com |

| F⁻ | "Turn-on" Fluorescence | Hydrogen bonding with an indole-carbohydrazide derivative. | spectroscopyonline.com |

| Autophagosomes | Fluorescence | Selective localization of an indole-naphthalimide probe in cellular organelles. | rsc.org |

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of indole derivatives has traditionally relied on methods that can be harsh or environmentally taxing. rsc.org There is a strong trend towards developing greener and more sustainable synthetic routes. Recent advancements focus on using environmentally benign solvents like water or ethanol (B145695), employing reusable solid acid catalysts, and utilizing energy-efficient techniques like microwave irradiation. tandfonline.comtandfonline.combeilstein-journals.org

For instance, bis(indolyl)methanes have been synthesized efficiently using microwave irradiation or solvent-free grinding conditions with recyclable catalysts. tandfonline.comrsc.org Multi-component reactions (MCRs), which combine several starting materials in a single step to build complex molecules, are another cornerstone of green chemistry and have been successfully applied to indole synthesis. nih.gov These sustainable methodologies could be adapted for the efficient and environmentally friendly production of this compound and its derivatives, reducing waste and energy consumption. The use of biodegradable, glycerol-based carbon sulfonic acid catalysts represents a particularly innovative approach in this area. nih.gov

Emerging Trends and Research Challenges in Indole Amine Chemistry

The field of indole chemistry is continually evolving, with several emerging trends pointing toward future research directions. One of the most significant is the development of C-H activation and cross-coupling reactions, which allow for the direct functionalization of the indole core without pre-functionalized starting materials. acs.org The use of earth-abundant and less toxic metal catalysts, such as manganese and iron, is another key trend aimed at making indole synthesis more sustainable. rsc.orgbeilstein-journals.org

However, challenges remain. A significant challenge in working with electron-rich indole amines, such as diindolylamines, is their propensity for oxidative oligomerization, which can lead to instability and the formation of undesired byproducts. acs.org Controlling regioselectivity during the functionalization of the indole ring—for example, distinguishing between the N1, C2, and C3 positions—is another persistent challenge that often requires carefully designed catalysts and reaction conditions. acs.org For this compound, future research will need to address these challenges to fully unlock its synthetic potential and enable its use in the advanced applications outlined above.

Q & A

Q. What are the optimal synthetic routes for (3-methyl-1H-indol-5-yl)methanamine?

- Methodological Answer : The compound can be synthesized via Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. For example, substituting the 5-position with a methanamine group may involve reductive amination of a pre-functionalized indole intermediate. Alternative approaches include Buchwald-Hartwig amination for introducing the amine group post-indole formation. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to avoid side products like over-alkylation or ring degradation .

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to verify substituent positions on the indole ring. For example, the methyl group at the 3-position will show distinct coupling patterns in ¹H NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX programs for refinement) provides definitive structural validation. Purity can be assessed via HPLC with UV detection at 280 nm (typical for indole absorption) .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : Similar indole derivatives exhibit activity as serotonin receptor modulators or enzyme inhibitors (e.g., monoamine oxidase). To identify targets, conduct in vitro binding assays against neurotransmitter receptors or perform docking studies using molecular modeling software (e.g., AutoDock Vina). Compare results with structurally related compounds like (5-methyl-1H-indol-2-yl)methanamine, which shows affinity for 5-HT receptors .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved despite challenges in crystallizing amine-containing heterocycles?

- Methodological Answer : Use co-crystallization with stabilizing agents (e.g., tartaric acid) or salt formation (e.g., hydrochloride salt) to improve crystal lattice stability. Employ SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution datasets. For low-quality crystals, combine synchrotron radiation with iterative refinement to resolve ambiguous electron density around the amine group .

Q. What strategies optimize the compound’s bioactivity by modifying substituents on the indole ring?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogens at the 5-position or extended alkyl chains). Use computational tools (e.g., QSAR models) to predict binding affinities. For example, substituting the methyl group with bulkier substituents may enhance lipophilicity and blood-brain barrier penetration, as seen in related oxadiazole derivatives .

Q. How can low yields during scale-up synthesis be addressed?

- Methodological Answer : Optimize reaction parameters using design of experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). For example, switching from batch to continuous flow reactors improves heat transfer and reduces side reactions. Purification via flash chromatography with gradient elution (hexane/ethyl acetate) enhances recovery of the amine product .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Conduct meta-analysis of existing data to identify variables like assay conditions (pH, temperature) or cell line differences. Validate findings using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Cross-reference with structurally similar compounds, such as (2-cyclopentylpyrimidin-4-yl)methanamine, to assess consistency in mechanism-of-action trends .

Q. What computational methods predict the compound’s interaction with biological macromolecules?

- Methodological Answer : Use molecular dynamics (MD) simulations to model ligand-receptor interactions over time. For initial screening, perform ensemble docking to account for protein flexibility. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics. Compare results with oxadiazole derivatives, which show similar binding modes to enzymatic active sites .

Q. What safety protocols are critical for handling this compound given its structural similarity to hazardous indole derivatives?

- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use P95 respirators and nitrile gloves during synthesis. Implement fume hoods and closed-system transfers to minimize aerosol exposure. Refer to safety data from analogs like [1,1'-biphenyl]-3-yl(phenyl)methanamine, which requires similar precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.